E3 Ligase Ligand-linker Conjugate 79
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Overview
Description
E3 Ligase Ligand-linker Conjugate 79 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The this compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 79 involves several steps. One common method includes the use of primary amines and DIPEA in DMF at 90°C, leading to alkylated derivatives
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 79 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 79 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.
Industry: Used in the development of novel drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 79 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other E3 ligase ligand-linker conjugates such as:
- Cereblon-based conjugates
- Von Hippel-Lindau-based conjugates
- MDM2-based conjugates
Uniqueness
E3 Ligase Ligand-linker Conjugate 79 is unique due to its specific ligand and linker combination, which provides distinct selectivity and efficacy in targeting proteins for degradation. This uniqueness allows for tailored applications in various research and therapeutic contexts .
Properties
Molecular Formula |
C27H35N5O6 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C27H35N5O6/c1-27(2,3)38-23(34)16-30-10-8-29(9-11-30)13-17-14-31(15-17)18-4-5-19-20(12-18)26(37)32(25(19)36)21-6-7-22(33)28-24(21)35/h4-5,12,17,21H,6-11,13-16H2,1-3H3,(H,28,33,35) |
InChI Key |
AOGDFEGBFCPWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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